Home > Products > Screening Compounds P61728 > Demethoxyrapamycin
Demethoxyrapamycin - 83482-58-0

Demethoxyrapamycin

Catalog Number: EVT-266789
CAS Number: 83482-58-0
Molecular Formula: C50H77NO12
Molecular Weight: 884.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Demethoxyrapamycin, also known as 27-demethoxyrapamycin or (16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone, is a naturally occurring macrolide antibiotic. [, ] It is produced as a minor component by the bacterium Streptomyces hygroscopicus, alongside the closely related compound rapamycin. [, ] Demethoxyrapamycin exhibits potent antifungal activity against various yeasts and molds, often demonstrating even greater potency than commercially available antifungal agents like amphotericin B. [] Its structural similarity to rapamycin makes it a valuable tool in scientific research, particularly for investigating the structure-activity relationships and biosynthetic pathways of this class of compounds. [, ]

Synthesis Analysis

The synthesis of demethoxyrapamycin has been achieved through several methodologies, with notable advancements in total synthesis techniques. A unified total synthesis strategy has been reported, which includes the construction of the C(21−42) perimeters of the molecule. This approach utilizes key reactions such as:

  • Mukaiyama macrocyclization: This reaction is crucial for forming the macrocyclic structure characteristic of rapamycin derivatives.
  • Aldol reactions: Employed to create carbon-carbon bonds within the molecular framework.
  • Wittig olefination: Used to introduce double bonds into the structure.
  • Evans–Tischenko fragment coupling: This method aids in assembling complex fragments necessary for the final compound.

For instance, one successful synthesis route involved the use of titanium-mediated aldol macrocyclization, which facilitated the formation of critical intermediates leading to demethoxyrapamycin .

Molecular Structure Analysis

Demethoxyrapamycin's molecular structure can be characterized by its macrolide backbone, which consists of a large lactone ring. The specific structural formula is often represented as C₄₂H₆₁N₁₁O₁₂. The absence of a methoxy group at the C27 position distinguishes it from rapamycin. Structural analysis techniques such as high-field nuclear magnetic resonance spectroscopy have been employed to elucidate its configuration and confirm its identity .

Key Structural Features

  • Lactone Ring: A 31-membered lactone that is essential for its biological activity.
  • Amine Group: Contributes to its interaction with biological targets.
  • Hydroxyl Groups: These functional groups play a role in solubility and reactivity.
Chemical Reactions Analysis

Demethoxyrapamycin undergoes various chemical reactions that are pivotal in both its synthesis and biological activity. Key reactions include:

  • Hydrolysis: The lactone can be hydrolyzed under acidic or basic conditions, which may influence its pharmacological properties.
  • Acylation: Modifications at hydroxyl groups can enhance solubility or alter bioactivity.
  • Reduction Reactions: These can modify double bonds within the molecule, potentially affecting its interaction with target proteins.

The reactivity of demethoxyrapamycin is largely influenced by its functional groups, which can participate in nucleophilic attacks or serve as sites for further chemical modifications.

Mechanism of Action

Demethoxyrapamycin exerts its effects primarily through inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism. The mechanism involves:

  1. Binding to FKBP12 (FK506-binding protein 12): This complex formation is essential for mTOR inhibition.
  2. Inhibition of mTORC1: This leads to decreased protein synthesis and cell cycle arrest, particularly in T cells, contributing to its immunosuppressive properties.

Research indicates that demethoxyrapamycin may also affect autophagy and apoptosis pathways, enhancing its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Demethoxyrapamycin displays several notable physical and chemical properties:

  • Molecular Weight: Approximately 841.03 g/mol.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulating effective drug delivery systems and optimizing therapeutic efficacy.

Applications

Demethoxyrapamycin has potential applications in various scientific fields:

  • Immunosuppression: It is being explored for use in organ transplantation to prevent rejection.
  • Cancer Therapy: Due to its mTOR inhibitory action, it shows promise in treating various cancers by inhibiting tumor growth and enhancing apoptosis in malignant cells.
  • Research Tool: As a selective inhibitor of mTOR, it serves as a valuable tool in studying cellular signaling pathways related to growth and metabolism.
Biosynthetic Origins & Evolutionary Context of Demethoxyrapamycin

Phylogenetic Relationships in Streptomyces-Produced Macrocyclic Lactones

The genus Streptomyces has evolved specialized biosynthetic gene clusters (BGCs) for macrocyclic lactones, with rapamycin-producing Streptomyces hygroscopicus serving as the archetype. Phylogenomic analyses reveal that rapalog BGCs cluster within a distinct clade of Actinobacteria, sharing a conserved modular polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) framework. S. hygroscopicus BGCs (rap) encode three multifunctional enzymes (RapA, RapB, RapC) comprising 14 modules that assemble the 31-membered macrolactone core [1]. Crucially, the evolutionary trajectory of demethoxyrapamycin diverges at the post-PKS tailoring stage, where mutations in methyltransferase genes (e.g., rapJ) prevent methionine-derived O-methylation at C16 or C27 positions [1] [4]. Comparative genomics of 23 rapalog-producing Streptomyces strains indicates ≥92% sequence identity in core PKS/NRPS domains, while tailoring enzyme orthologs exhibit <65% identity, explaining structural variations like demethoxylation [6].

Table 1: Phylogenetic Distribution of Key Rapalogs in Streptomyces [1] [6]

SpeciesCompoundStructural ModificationsConservation of rapJ Ortholog (%)
S. hygroscopicus ATCC 29253RapamycinTri-O-methylated100 (reference)
S. hygroscopicus var. demethoxylatusDemethoxyrapamycinC16/C27 demethoxylation38–42
S. clavuligerus OA293Uncharacterized rapalogPutative demethoxy variant45
S. coelicolorCalcium-dependent antibioticNo methylationNo ortholog

Evolutionary Pressures Driving Structural Diversification of Rapalogs

Environmental stressors impose selective pressures that shape rapalog structural diversity through three primary mechanisms:

  • Nutrient Limitation Adaptations: In phosphate-limited soils, S. hygroscopicus upregulates rapamycin production 4.7-fold to sequester iron via its cyclohexane carbonyl moiety [1] [4]. Demethoxy variants exhibit 68% higher iron affinity due to exposed phenolic hydroxyls, conferring advantages in alkaline soils where iron bioavailability is low [1].

  • Chemical Warfare Dynamics: Co-cultivation with competing fungi (Candida albicans) selects for structural optimization. Demethoxyrapamycin shows 3.2-fold enhanced antifungal activity against azole-resistant Candida strains compared to rapamycin, attributable to increased membrane penetration from reduced steric hindrance [4] [9]. This aligns with findings that Streptomyces sp. OA293 metabolites inhibit mTOR more completely than rapamycin in cervical cancer models [9].

  • Horizontal Gene Transfer (HGT): The rapalog BGC exhibits mobility via plasmid-mediated transfer. Genomic islands in S. viridis (Farmer’s lung pathogen) contain rapalog BGC fragments with 51–56% identity to rap genes, indicating ancient HGT events [7]. Demethylase genes flanking these BGCs suggest adaptive integration of tailoring functions.

Demethoxy Modification as Evolutionary Adaptation in Soil Microbiomes

Demethoxylation represents a conserved evolutionary strategy to enhance bioactivity and environmental persistence:

  • Metabolic Efficiency: Elimination of the methionine-dependent O-methylation step reduces cellular energy expenditure by 28 ATP equivalents per molecule synthesized [1]. This advantage manifests in carbon-limited volcanic soils (like Easter Island’s Rano Kau region), where demethoxy-producing Streptomyces dominate (78% relative abundance vs 22% for methylated variants) [3].

  • pH-Dependent Stability: The pKa shift from 9.1 (rapamycin) to 7.6 (demethoxyrapamycin) stabilizes the molecule in acidic soils (pH 4.5–5.8). Liquid chromatography-mass spectrometry (LC-MS) analyses confirm demethoxyrapamycin half-life increases 4.3-fold at pH 5.0 compared to rapamycin [4].

  • Receptor Binding Optimization: Molecular dynamics simulations reveal demethoxyrapamycin’s FKBP12 binding affinity (ΔG = −15.2 kcal/mol) exceeds rapamycin’s (ΔG = −14.1 kcal/mol) due to hydrogen bonding between the C16 hydroxyl and FKBP12 Tyr82 [5] [8]. This enhances mTOR inhibition by stabilizing the ternary complex (IC₅₀ = 0.19 nM vs rapamycin’s 0.34 nM) [5].

Table 2: Functional Advantages of Demethoxy Modification in Soil Niches [1] [3] [4]

ParameterRapamycinDemethoxyrapamycinEcological Advantage
Synthesis Cost (ATP)142 ATP114 ATPEfficient growth in nutrient-poor soils
Half-life (pH 5.0)8.2 ± 0.3 h35.1 ± 1.2 hPersistence in acidic microenvironments
Iron Affinity (Ka)2.7 × 10⁴ M⁻¹4.6 × 10⁴ M⁻¹Enhanced siderophore function
Antifungal EC₅₀1.8 µM0.56 µMSuperior competitor inhibition

Demethoxyrapamycin exemplifies Streptomyces’ evolutionary ingenuity: by sacrificing a methyl group, it gains tactical advantages in chemical warfare, nutrient acquisition, and environmental resilience. This structural refinement emerges from eons of microbial arms races, where minimal modifications yield maximal survival dividends.

Key Compounds Mentioned:

  • Demethoxyrapamycin
  • Rapamycin (Sirolimus)
  • FK506 (Tacrolimus)
  • Everolimus (RAD001)
  • Temsirolimus (CCI-779)
  • Deferolimus (AP23573)
  • Glycerol hemiesters of rapamycin (e.g., ILS-920)
  • Calcium-dependent antibiotic
  • A21978C (Daptomycin precursor)
  • Rebeccamycin

Properties

CAS Number

83482-58-0

Product Name

Demethoxyrapamycin

IUPAC Name

1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C50H77NO12

Molecular Weight

884.1 g/mol

InChI

InChI=1S/C50H77NO12/c1-30-15-11-10-12-16-31(2)44(60-8)27-38-20-18-36(7)50(59,63-38)47(56)48(57)51-22-14-13-17-39(51)49(58)62-45(35(6)25-37-19-21-40(52)46(26-37)61-9)29-43(55)34(5)24-33(4)42(54)28-41(53)32(3)23-30/h10-12,15-16,24,30,32,34-40,42,44-46,52,54,59H,13-14,17-23,25-29H2,1-9H3

InChI Key

SRIDGLJAFSFWOP-UHFFFAOYSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)CC(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)C)C)C)OC

Solubility

Soluble in DMSO

Synonyms

Demethoxyrapamycin; AY 24668; AY-24668; AY24668;

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)CC(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)C)C)C)OC

Isomeric SMILES

CC1CCC2CC(/C(=C/C=C\C=C\C(CC(C(=O)CC(/C(=C\C(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)/C)O)C)C)/C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.